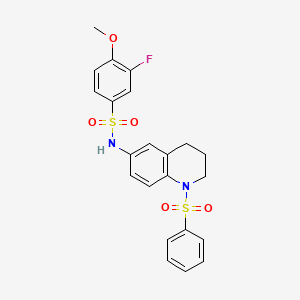![molecular formula C21H20FN5O2S B2730992 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide CAS No. 1111038-89-1](/img/structure/B2730992.png)
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are known for their broad range of biological activities, including antifungal, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular properties .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of a triazoloquinazoline amine with different amines and triazole-2-thiol . The synthesis of these compounds often involves the use of a catalyst and a suitable solvent .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The compound can undergo various reactions depending on the conditions and reagents used . For instance, it can participate in cyclocondensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility can be determined using various solvents, and its stability can be assessed under different conditions .Scientific Research Applications
Synthesis and Binding Activity
Research into similar compounds, such as the synthesis and benzodiazepine binding activity of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, reveals the high affinity of these structures for the benzodiazepine (BZ) receptor. This includes the development of compounds with potent BZ antagonistic properties, highlighting their potential in neuropharmacological research and the development of therapeutic agents targeting the central nervous system (Francis et al., 1991).
Anticancer Activity
The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer applications has also been documented. Specific urea derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underlining the potential of these compounds in cancer treatment research (Reddy et al., 2015).
Antimicrobial Activity
Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized and evaluated for antimicrobial activities. Preliminary bioassays indicated that some of these compounds possessed good antimicrobial activities, offering a foundation for the development of new antimicrobial agents (Yan et al., 2016).
Anticonvulsant and Antihistaminic Activities
Research into 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines has shown potent anticonvulsant activities, suggesting their utility in developing treatments for epilepsy (Xie et al., 2005). Additionally, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been identified as a new class of H1-antihistaminic agents, indicating their potential in treating allergic conditions with minimal sedation (Alagarsamy et al., 2007).
Mechanism of Action
Safety and Hazards
As with any chemical compound, safety and hazards are important considerations. While specific safety and hazard data for this compound may not be readily available, it is generally advisable to handle it with care, using appropriate personal protective equipment. It’s also important to dispose of it properly to minimize environmental impact .
Future Directions
Given the broad range of biological activities of 1,2,4-triazoles, there is potential for further exploration of this compound and its derivatives in drug design and development . Future research could focus on optimizing its synthesis, improving its efficacy, reducing potential side effects, and exploring its mechanism of action in greater detail .
Properties
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-13(2)23-18(28)12-30-21-25-24-20-26(11-14-7-9-15(22)10-8-14)19(29)16-5-3-4-6-17(16)27(20)21/h3-10,13H,11-12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARCLHKOZAKXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)
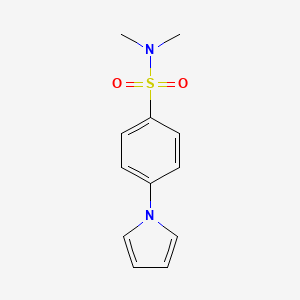
![3-[3-(Trifluoromethyl)phenoxy]propyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2730912.png)

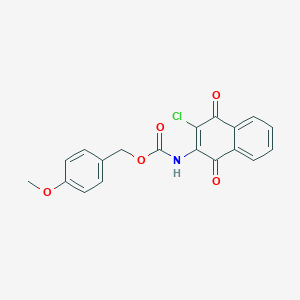
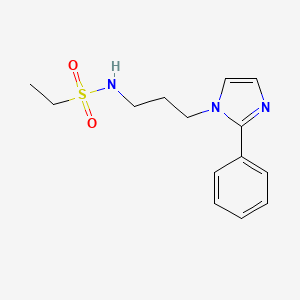

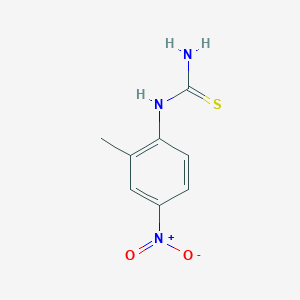
![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)




